molecular formula C10H9N3O B1395336 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzaldehyde CAS No. 1007317-54-5

3-methyl-4-(1H-1,2,4-triazol-1-yl)benzaldehyde

Cat. No. B1395336
CAS RN: 1007317-54-5
M. Wt: 187.2 g/mol
InChI Key: OOZQBLQAOVWUGK-UHFFFAOYSA-N
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Description

1,2,4-Triazole derivatives are important nitrogen heterocyclic compounds . They have been synthesized and evaluated for their potential as anticancer agents .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves various methods . For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis .


Molecular Structure Analysis

The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .


Chemical Reactions Analysis

The synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids involved various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined by various techniques such as IR, 1H-NMR, Mass spectroscopy and Elemental analysis .

Scientific Research Applications

Drug Discovery

The triazole ring is a common motif in pharmaceuticals due to its mimicry of the peptide bond, stability, and ability to engage in hydrogen bonding . 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzaldehyde could serve as a precursor in synthesizing novel compounds with potential therapeutic effects. Its structural features may be beneficial in designing drugs with improved pharmacokinetic properties.

Organic Synthesis

In organic chemistry, triazole derivatives are used as intermediates in the synthesis of complex molecules . The benzaldehyde group in 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzaldehyde can undergo various reactions, making it a versatile building block for constructing diverse organic compounds.

Polymer Chemistry

Triazoles can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength . The compound could be utilized in the development of new polymeric materials with specific characteristics for industrial applications.

Supramolecular Chemistry

Due to its ability to form hydrogen bonds, 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzaldehyde can be used in supramolecular assemblies . These structures have implications in the creation of molecular machines and devices.

Bioconjugation

The triazole ring can act as a linker in bioconjugation strategies . This compound could be employed to attach various functional groups to biomolecules, aiding in the study of biological processes or the development of diagnostic tools.

Fluorescent Imaging

Triazole derivatives are known to exhibit fluorescence . Therefore, 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzaldehyde could potentially be modified to serve as a fluorescent probe in imaging applications, providing insights into cellular and molecular dynamics.

Safety and Hazards

The safety of these compounds was evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The results indicated that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

properties

IUPAC Name

3-methyl-4-(1,2,4-triazol-1-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-8-4-9(5-14)2-3-10(8)13-7-11-6-12-13/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOZQBLQAOVWUGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=O)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1007317-54-5
Record name 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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